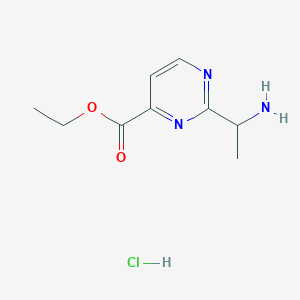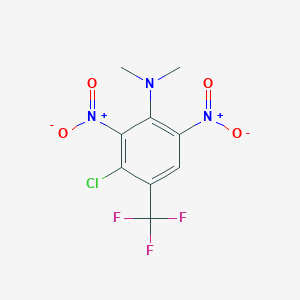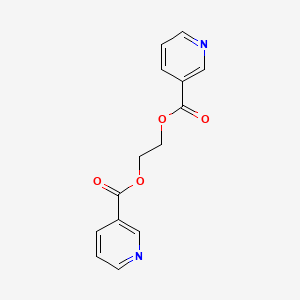
Nicotinic acid, ethylene ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Nicotinic acid, ethylene ester, can be synthesized through the esterification of nicotinic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves the continuous feeding of nicotinic acid and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve optimal yield. The product is subsequently purified through distillation and other separation techniques .
化学反应分析
Types of Reactions
Nicotinic acid, ethylene ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nicotinic acid and ethanol in the presence of water and an acid or base catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like LiAlH4.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
科学研究应用
Nicotinic acid, ethylene ester, has a wide range of applications in scientific research:
作用机制
The mechanism of action of nicotinic acid, ethylene ester, involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Methyl nicotinate: Another ester derivative of nicotinic acid, used for similar applications but with different pharmacokinetic properties.
Nicotinamide: An amide derivative of nicotinic acid, with distinct biological activities and therapeutic uses.
Inositol hexanicotinate: A complex of nicotinic acid with inositol, used for its sustained-release properties and reduced side effects.
Uniqueness
Nicotinic acid, ethylene ester, is unique in its balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments. Its ester linkage also allows for easy modification and derivatization, enhancing its versatility in chemical synthesis .
属性
CAS 编号 |
3612-79-1 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c17-13(11-3-1-5-15-9-11)19-7-8-20-14(18)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2 |
InChI 键 |
LNACTWXLKXAXJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)OCCOC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)
![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)

![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)
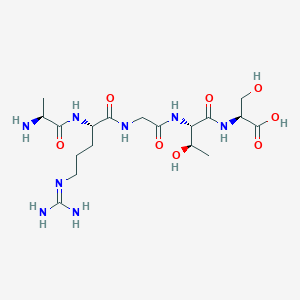
![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

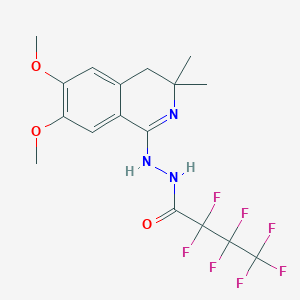
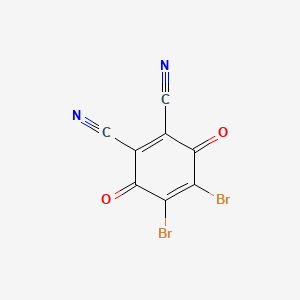
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
